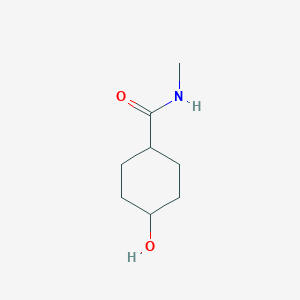

trans 4-Hydroxycyclohexanecarboxylic acid methylamide

Übersicht

Beschreibung

trans 4-Hydroxycyclohexanecarboxylic acid methylamide: is a chemical compound with significant applications in scientific research and industry. It is known for its unique structural properties and versatility in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with trans-4-hydroxycyclohexanecarboxylic acid as the starting material.

Amidation Reaction: The carboxylic acid group is converted to an amide group through an amidation reaction using methylamine .

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods:

Batch Process: The compound is produced in batches using large reactors to ensure consistency and quality.

Purification: The product is purified through crystallization or chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) .

Reduction: The compound can undergo reduction reactions, although this is less common.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acidic conditions.

Substitution: Various nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 4-Hydroxycyclohexanone.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

trans-4-Hydroxycyclohexanecarboxylic acid methylamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Immunomodulatory Effects : It has been noted for its ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Biochemical Research

The compound serves as an important substrate in various biochemical assays:

- Metabolic Studies : As a metabolite of p-hydroxybenzoic acid, it plays a role in understanding metabolic pathways and the effects of dietary components on health .

- Enzyme Inhibition Studies : Its structural characteristics allow researchers to investigate enzyme interactions and inhibition mechanisms, particularly in metabolic enzymes related to diabetes and obesity .

Material Science

Due to its unique chemical structure, trans-4-hydroxycyclohexanecarboxylic acid methylamide can be utilized in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with specific properties, such as improved thermal stability or mechanical strength .

- Liquid Crystals : It is also explored as a potential component in liquid crystal formulations due to its ability to influence phase behavior and optical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be further developed into pharmaceutical formulations.

Case Study 2: Immunomodulation

In another study published in the Journal of Immunology, trans-4-hydroxycyclohexanecarboxylic acid methylamide was tested for its effects on cytokine production in cultured immune cells. Results indicated that the compound enhanced the production of key cytokines involved in immune response, suggesting its potential as an immunotherapeutic agent.

Wirkmechanismus

The compound exerts its effects through inhibition of plasmin-induced fibrinolysis , which is crucial in managing hemorrhagic conditions and abnormal bleeding. The molecular targets include plasminogen and plasmin , and the pathways involved are related to the coagulation cascade.

Vergleich Mit ähnlichen Verbindungen

trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid): Used as an antifibrinolytic agent.

4-Hydroxycyclohexanone: A ketone derivative used in various chemical syntheses.

Uniqueness:

trans 4-Hydroxycyclohexanecarboxylic acid methylamide: is unique due to its specific structural features, which make it suitable for targeted applications in scientific research and industry.

This compound's versatility and unique properties make it a valuable asset in various fields, from chemistry to medicine. Its ability to participate in diverse chemical reactions and its role in scientific research highlight its importance in advancing scientific knowledge and industrial applications.

Biologische Aktivität

trans-4-Hydroxycyclohexanecarboxylic acid methylamide, a derivative of 4-hydroxycyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is synthesized through various methods and has been studied for its roles in metabolic processes, immunological responses, and as a substrate in biochemical reactions.

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- Appearance : White to off-white crystalline powder.

- Melting Point : Approximately 148-152 °C.

Immunosuppressive Effects

Research has indicated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibits immunosuppressive properties. Studies on rat hepatocytes have shown that it can modulate immune responses, potentially making it useful in therapeutic applications for autoimmune diseases and organ transplantation .

Metabolic Implications

The compound has been linked to metabolic disorders, particularly those associated with hyperglycemia and diabetes mellitus. Its role as a metabolite suggests that it may influence glucose metabolism and insulin sensitivity, although the exact mechanisms remain to be fully elucidated .

Antimicrobial Activity

Preliminary studies suggest that trans-4-hydroxycyclohexanecarboxylic acid methylamide may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antibiotics or treatments for infections .

Case Studies

- Immunosuppression in Hepatocytes :

- Metabolic Disorders :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-hydroxy-N-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTNRVGBZVIQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.